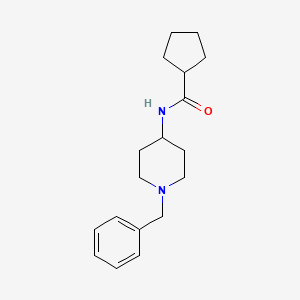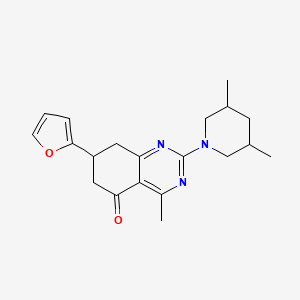![molecular formula C14H12ClNO2 B4617450 3-[(5-氯-2-甲基苯基)氨基]-1-(2-呋喃基)-2-丙烯-1-酮](/img/structure/B4617450.png)
3-[(5-氯-2-甲基苯基)氨基]-1-(2-呋喃基)-2-丙烯-1-酮
描述
This compound is a part of various chemical syntheses and studies, particularly in the field of heterocyclic chemistry. It has been explored for its potential in forming diverse molecular structures and properties.
Synthesis Analysis
- The synthesis of related compounds involves regiospecific processes, as seen in the synthesis of pyrazolyl propionic acid and its ester derivatives. These processes necessitate accurate identification through spectroscopic techniques and single-crystal X-ray analysis for unambiguous structure determination (Kumarasinghe, Hruby, & Nichol, 2009).
Molecular Structure Analysis
- Studies on similar furan-containing compounds demonstrate the importance of molecular structure elucidation using techniques like NMR spectroscopy and IR spectrometry. These methods reveal critical aspects of the compounds' structures, including characteristic peaks and stretching vibrations of various functional groups (Rubtsova et al., 2020).
Chemical Reactions and Properties
- The chemical reactions of furan and phenyl derivatives, as analogs to the compound , are intricate, often involving reactions like Michael addition or Schiff base formation. These reactions play a crucial role in determining the chemical properties of the resulting compounds (Greiner‐Bechert & Otto, 1992).
Physical Properties Analysis
- The physical properties, such as crystallization behaviors and conformational differences, are crucial in understanding these compounds. For instance, the crystalline structure of related compounds can be significantly affected by functional group interactions, as observed in carboxylic acid groups and C-H...A interactions (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Properties Analysis
- The chemical properties of such compounds are often explored through their reactivity and potential in forming new derivatives. For example, the synthesis of Schiff bases and bis(aminophosphonates) from furyl-containing precursors illustrates the diverse chemical functionalities and properties that can be achieved (Kraicheva, Finocchiaro, & Failla, 2005).
科学研究应用
在药物化学中的合成应用
具有呋喃基团的化合物,如3-[(5-氯-2-甲基苯基)氨基]-1-(2-呋喃基)-2-丙烯-1-酮,已被用于合成各种具有生物活性的分子。例如,呋喃基衍生物已被纳入具有显着生物活性的环状肽的合成中,展示了它们在药物开发和药物化学中的用途。呋喃基化合物的合成多功能性允许创建具有治疗疾病或作为生物研究工具的潜在应用的分子(Davison 等,2019)。
抗菌和抗惊厥活性
呋喃基化合物已被探索其抗菌和抗惊厥特性。特定的呋喃基衍生物对各种微生物菌株显示出疗效,表明它们作为开发新型抗菌剂的先导的潜力。此外,某些含呋喃基的化合物在抗惊厥模型中表现出保护作用,突出了它们在神经系统疾病治疗开发中的潜力(Küçükgüzel 等,2004)。
在材料科学中的应用
含呋喃基化合物的独特化学性质已在材料科学中得到利用,特别是在开发具有特殊性能的新型有机材料中,例如光反应性聚合物。这些材料在包括电子和光子学在内的各个领域中得到应用,在那里可以利用它们的光致性质(Bąkowicz 等,2015)。
化学转化和催化
研究还集中在涉及呋喃基化合物的化学转化,包括它们在催化过程中的应用。例如,呋喃基化合物已参与由金属配合物催化的开环反应,展示了这些化合物在合成化学中构建复杂分子的潜力(Taylor 等,2016)。
属性
IUPAC Name |
(E)-3-(5-chloro-2-methylanilino)-1-(furan-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-10-4-5-11(15)9-12(10)16-7-6-13(17)14-3-2-8-18-14/h2-9,16H,1H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRQQRDGGJJWCT-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC=CC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)N/C=C/C(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![ethyl 4-({3-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]propanoyl}amino)benzoate](/img/structure/B4617376.png)
![3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(2-methoxyethyl)-N-methylpropanamide](/img/structure/B4617384.png)
![methyl 3-({[4-(3,4-dichlorobenzyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4617397.png)
![N-[3-(3-methoxyphenyl)propyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4617401.png)
![N-(6-tert-butyl-3-{[(4-ethylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4617403.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B4617410.png)

![N-[2-chloro-5-(propionylamino)phenyl]-2,6-dimethoxybenzamide](/img/structure/B4617413.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4617419.png)
![4-[(4-methoxyphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4617438.png)

![1-[(4-ethylphenyl)sulfonyl]-4-(2-furylmethyl)piperazine](/img/structure/B4617466.png)
![2-(benzylthio)-4-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4617474.png)